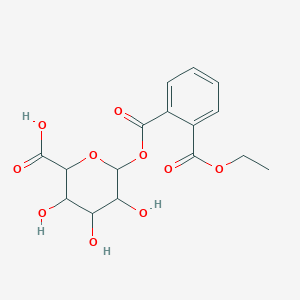
6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6-(2-éthoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylique est un composé organique complexe avec une structure unique qui comprend de multiples groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 6-(2-éthoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylique implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une voie de synthèse courante comprend l’estérification de l’acide 2-éthoxycarbonylbenzoïque avec un dérivé d’oxane hydroxylé. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs tels que l’acide sulfurique ou l’acide p-toluènesulfonique, et la réaction est généralement effectuée sous reflux pour assurer une estérification complète.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des méthodes plus efficaces et plus évolutives. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer le rendement et la pureté du produit. L’utilisation de principes de chimie verte, tels que les réactions sans solvant et les matières premières renouvelables, prend également de l’ampleur dans la production industrielle de ce composé.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6-(2-éthoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des acides carboxyliques.
Réduction : Les groupes ester et carbonyle peuvent être réduits en alcools.
Substitution : Les groupes hydroxyle peuvent être substitués par d’autres groupes fonctionnels tels que des halogènes ou des groupes alkyles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : L’halogénation peut être réalisée en utilisant des réactifs tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxyle peut produire des acides carboxyliques, tandis que la réduction du groupe ester peut produire des alcools primaires.
Applications de la recherche scientifique
L’acide 6-(2-éthoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylique a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé lui permet d’interagir avec les molécules biologiques, ce qui le rend utile dans les études de l’activité enzymatique et des interactions protéine-ligand.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Applications De Recherche Scientifique
6-(2-Ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 6-(2-éthoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les multiples groupes fonctionnels du composé lui permettent de former des liaisons hydrogène, des interactions hydrophobes et des liaisons covalentes avec ces cibles, modulant leur activité et leur fonction. Les voies spécifiques impliquées dépendent du contexte de son utilisation, comme dans les systèmes biologiques ou les réactions chimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 6-(2-benzyl-3-oxopropoxy)-3,4,5-trihydroxyoxane-2-carboxylique
- Acide 6-(2-carboxyacétyl)oxy-3,4,5-trihydroxyoxane-2-carboxylique
- Acide 6-(4-éthyl-5-hydroxy-2-méthoxyphénoxy)-3,4,5-trihydroxyoxane-2-carboxylique
Unicité
Ce qui distingue l’acide 6-(2-éthoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylique des composés similaires, c’est sa combinaison spécifique de groupes fonctionnels, qui lui confère une réactivité et des profils d’interaction uniques. Cela le rend particulièrement précieux dans les applications nécessitant des interactions et des transformations moléculaires précises.
Propriétés
Formule moléculaire |
C16H18O10 |
|---|---|
Poids moléculaire |
370.31 g/mol |
Nom IUPAC |
6-(2-ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H18O10/c1-2-24-14(22)7-5-3-4-6-8(7)15(23)26-16-11(19)9(17)10(18)12(25-16)13(20)21/h3-6,9-12,16-19H,2H2,1H3,(H,20,21) |
Clé InChI |
MCMQAADVCDNUCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)
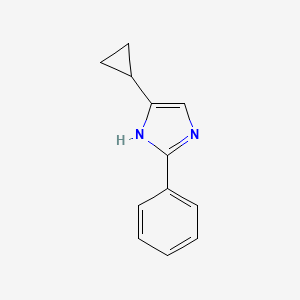
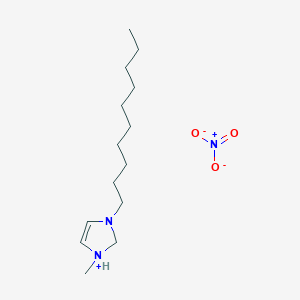
![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)
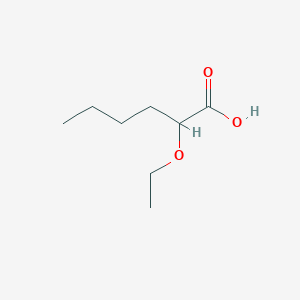
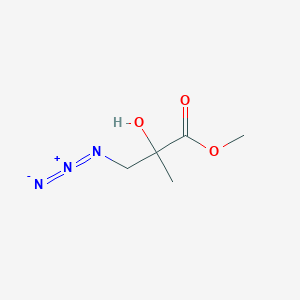
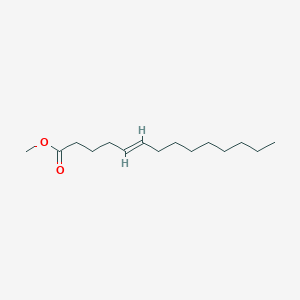
![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)

![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)

